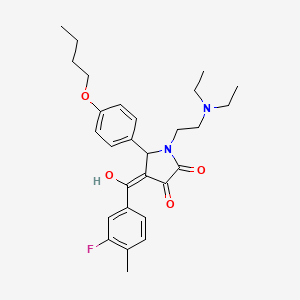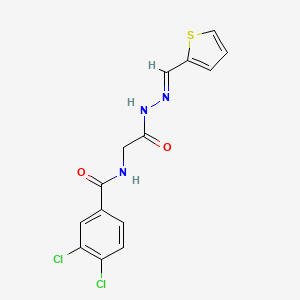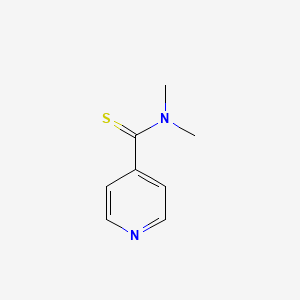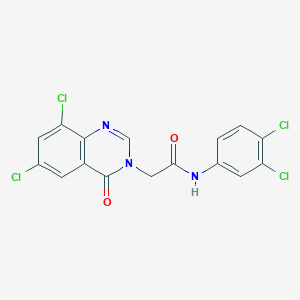
5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one” is a synthetic organic compound that belongs to the class of pyrrolones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a combination of butoxyphenyl, diethylaminoethyl, fluoro-methylbenzoyl, and hydroxy groups, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The butoxyphenyl, diethylaminoethyl, and fluoro-methylbenzoyl groups can be introduced through various substitution reactions, often using reagents like alkyl halides, amines, and acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the fluoro-methylbenzoyl moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential as a pharmacological agent. Its various functional groups suggest it could interact with biological targets in interesting ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound might affect various signaling pathways within cells, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 5-(4-Butoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of “5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
618074-20-7 |
|---|---|
Molecular Formula |
C28H35FN2O4 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4E)-5-(4-butoxyphenyl)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H35FN2O4/c1-5-8-17-35-22-13-11-20(12-14-22)25-24(26(32)21-10-9-19(4)23(29)18-21)27(33)28(34)31(25)16-15-30(6-2)7-3/h9-14,18,25,32H,5-8,15-17H2,1-4H3/b26-24+ |
InChI Key |
RIXMULOPPZFFAF-SHHOIMCASA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2CCN(CC)CC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)
![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)


![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)

![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)


